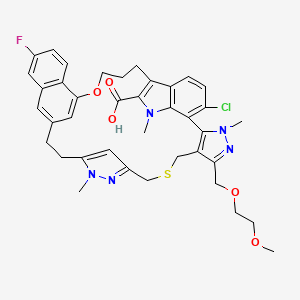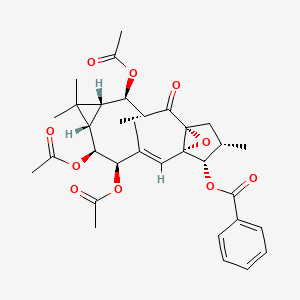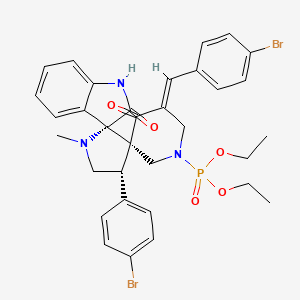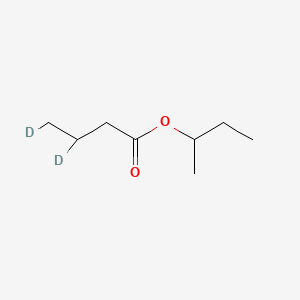
C5aR1 antagonist peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “C5aR1 antagonist peptide” is a bioactive linear peptide derived from the C-terminus of the chemokine complement fragment 5 anaphylatoxin (C5a). This peptide functions to inhibit the binding and function of C5a at human and rat C5a receptors . The complement system, an integral part of the innate immune response, plays a crucial role in combating pathogenic infections. The complement fragment C5a is a potent inflammatory mediator generated during the complement cascade, and it exerts diverse physiological functions through activation of the C5a receptor 1 (C5aR1) and associated downstream signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of C5aR1 antagonist peptide involves solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids . The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
For industrial production, the peptide can be synthesized using automated peptide synthesizers, which streamline the SPPS process. Additionally, microfluidic methods have been developed to encapsulate the peptide into nanoparticles, enhancing its stability and bioavailability . These methods involve the use of poly(lactic-co-glycolic) acid (PLGA) nanoparticles, which facilitate prolonged release and increased oral bioavailability of the peptide .
Chemical Reactions Analysis
Types of Reactions
The C5aR1 antagonist peptide undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted to modify its activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Amino acid derivatives, coupling agents like HATU and DIC.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides with modified activity and stability .
Scientific Research Applications
The C5aR1 antagonist peptide has a wide range of scientific research applications, including:
Mechanism of Action
The C5aR1 antagonist peptide exerts its effects by inhibiting the binding of C5a to the C5a receptor 1 (C5aR1). This inhibition prevents the activation of downstream signaling pathways, including G protein-coupled receptor (GPCR) signaling and β-arrestin-mediated pathways . By blocking these pathways, the peptide reduces the recruitment of immune cells, such as neutrophils and monocytes, and the release of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to the C5aR1 antagonist peptide include:
PMX53: A cyclic hexapeptide that inhibits C5aR1-mediated signaling.
JPE-1375: Another C5aR1 antagonist with similar inhibitory effects.
C5aR2 antagonist peptides: Peptides that selectively inhibit the C5a receptor 2 (C5aR2), which also plays a role in modulating immune responses.
Uniqueness
The this compound is unique due to its specific inhibition of C5a binding to C5aR1, which is crucial for modulating immune responses and inflammation. Its ability to be encapsulated into nanoparticles for enhanced stability and bioavailability further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C46H67N11O7 |
|---|---|
Molecular Weight |
886.1 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-cyclohexylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C46H67N11O7/c47-22-10-9-19-35(53-40(58)33(48)25-29-13-3-1-4-14-29)44(62)57-24-12-21-39(57)43(61)56-37(26-30-15-5-2-6-16-30)41(59)55-38(27-31-28-52-34-18-8-7-17-32(31)34)42(60)54-36(45(63)64)20-11-23-51-46(49)50/h1,3-4,7-8,13-14,17-18,28,30,33,35-39,52H,2,5-6,9-12,15-16,19-27,47-48H2,(H,53,58)(H,54,60)(H,55,59)(H,56,61)(H,63,64)(H4,49,50,51)/t33-,35-,36+,37+,38-,39-/m0/s1 |
InChI Key |
MHBUIIAEHBZHRZ-LMBBXFTPSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=CC=C5)N |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


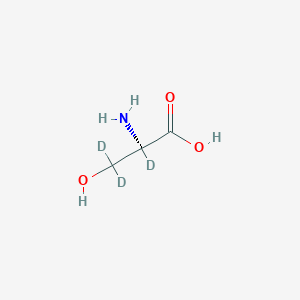
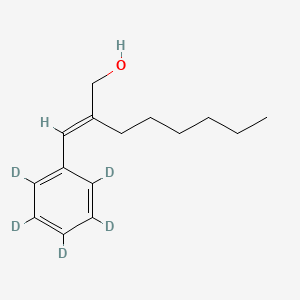
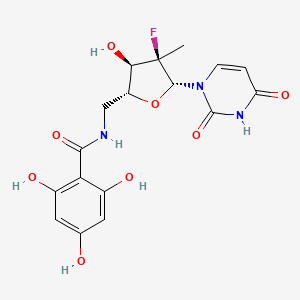
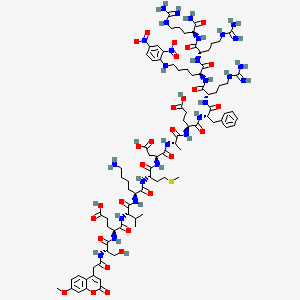
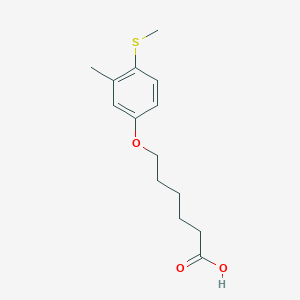
![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)


